2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine is an organic compound belonging to the class of imidazolidines, which are five-membered heterocycles containing nitrogen atoms. This compound features a complex structure characterized by the presence of isopropyl and phenyl groups, which contribute to its unique properties and potential applications in various scientific fields.
The synthesis and characterization of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine have been discussed in several scientific publications. Notably, studies have focused on the synthesis methodologies, molecular structure, and biological activities of related compounds, providing insights into this specific compound's properties and applications .
This compound can be classified as:
The synthesis of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine typically involves multi-step reactions that may include:
The molecular formula of 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine can be represented as CHN. The structure consists of:
The compound can participate in various chemical reactions typical for imidazolidines:
The mechanism by which 2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine exerts its effects—especially in biological contexts—may involve:
Research on related compounds has shown that imidazolidines can exhibit significant biological activities such as antifungal or anticancer properties .
Characterization techniques such as X-ray crystallography and spectroscopy (NMR, IR) are essential for confirming the physical state and purity of synthesized compounds .
2-(4-Isopropylphenyl)-1,3-diphenylimidazolidine has potential applications in:
Research continues to explore the full range of applications for this compound, particularly in medicinal chemistry where its structural features may correlate with therapeutic efficacy .
The imidazolidine scaffold, characterized by a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3, has evolved from a structural curiosity to a cornerstone of medicinal chemistry. Early pharmacological interest emerged in the late 1980s when 5,5-diphenylimidazolidine-2,4-dione acetic acid derivatives demonstrated significant analgesic and anticonvulsant activities in rodent models. Notably, 1-benzyl-5,5-diphenyl-3-imidazolidine-2,4-dione acetic acid exhibited multifaceted central nervous system (CNS) inhibition, including anxiety-relieving and antidepressive effects [2]. This foundational work highlighted the scaffold’s capacity for CNS penetration and target modulation, spurring investigations into structurally nuanced analogs.
The early 2000s witnessed a diversification of synthetic strategies. Researchers developed robust routes to access 3-substituted imidazolidines, enabling systematic exploration of structure-activity relationships (SAR). A pivotal advancement involved the incorporation of aryl and alkyl substituents at the N1, N3, and C5 positions, which dramatically altered bioactivity profiles. For instance, replacing hydrogen atoms at C5 with phenyl rings enhanced metabolic stability and conferred distinct conformational rigidity, optimizing these derivatives for protein-ligand interactions [9]. Concurrently, imidazolidine-2,4-dione (hydantoin) derivatives gained prominence as kinase inhibitors and apoptosis inducers, exemplified by compounds inhibiting Bcl-2 proteins—a key anticancer target [1].
Recent innovations focus on molecular hybridization. Integrating imidazolidine cores with pharmacophores like anilides (e.g., 5,5-diphenylimidazolidine-2,4-dione anilides) yielded dual-acting compounds with potent COX-2 inhibition (IC₅₀ values: 0.41–0.70 μM) and anti-inflammatory efficacy comparable to celecoxib [9]. Similarly, phenacyl and benzylidene derivatives expanded applications into antifungal and antidiabetic domains, underscoring the scaffold’s versatility [6] [4].
Table 1: Evolution of Key Imidazolidine Derivatives in Drug Discovery
Derivative Class | Structural Features | Bioactivity Highlights | References |
---|---|---|---|
Diphenylimidazolidine acetic acids | C5 diphenyl substitution; Acetic acid side chain | Analgesic; Anticonvulsant; CNS inhibition | [2] |
3-Substituted hydantoins | Alkyl/aryl at N3; C5 diphenyl | Bcl-2 inhibition; Antitumor (renal cancer) | [1] [3] |
Anilide-functionalized hydantoins | Anilide at N3; C5 diphenyl | COX-2 selectivity (SI: 142–243); Anti-inflammatory | [9] |
2-Thioxoimidazolidin-4-ones | C2 thiocarbonyl; C5 diphenyl | FAAH inhibition (pI₅₀: 5.94); Antinociceptive | [5] |
The strategic incorporation of a 4-isopropylphenyl moiety at the C2 position of 1,3-diphenylimidazolidine creates a structurally unique entity with enhanced drug-like properties. The isopropyl group serves as a steric and electronic modulator: its bulky, lipophilic nature enhances membrane permeability, while its electron-donating effects optimize π-π stacking with hydrophobic enzyme pockets. This design leverages lessons from earlier analogs, where substituents at C2 markedly influenced target engagement [7] [6].
Computational studies underscore this compound’s promise. 3D-QSAR models of diphenylimidazolidine derivatives reveal that aryl substituents at C2 significantly contribute to anticancer activity against cervical (HeLa) and renal (A498) cancer cell lines. For instance, derivatives bearing extended aryl groups exhibited pIC₅₀ values up to 5.00, attributed to improved van der Waals contacts with oncogenic targets [10] [3]. Molecular docking further predicts that the isopropylphenyl group occupies auxiliary hydrophobic pockets in enzymes like COX-2 or Bcl-2—a feature absent in simpler phenyl analogs [9] [1].
The compound’s scaffold hybridity enables multitarget engagement. Like its structural cousin, 5,5-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (a potent fatty acid amide hydrolase (FAAH) inhibitor, pI₅₀: 5.94), the 4-isopropylphenyl variant could modulate lipid signaling pathways while avoiding cannabinoid receptor affinity—a key advantage for reducing CNS side effects [5]. Additionally, its diaryl substitution pattern mirrors that of COX-2-selective inhibitors (e.g., celecoxib analogs), suggesting potential anti-inflammatory applications [9].
Table 2: Target-Specific Bioactivity of Structural Analogs
Target | Structural Analog | Key Activity | Relevance to Target Compound | |
---|---|---|---|---|
Bcl-2 protein | 3-Heptyl-5,5-diphenylimidazolidine-2,4-dione | K562/PC-3 cell growth inhibition (IC₅₀: ~8 µM) | Shared diphenyl scaffold enhances apoptosis | [1] |
FAAH enzyme | 5,5-Diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | pI₅₀: 5.94; No CB1/CB2 affinity | Isopropylphenyl may mimic alkyl chain binding | [5] |
COX-2 enzyme | 5,5-Diphenylimidazolidine-2,4-dione anilides | IC₅₀: 0.41–0.70 µM; SI: 142–243 | Diaryl system supports selective COX-2 binding | [9] |
EGFR kinase | 5-Benzylidene-hydantoins | Antiproliferative in lung cancer | C2 aryl substituents enhance kinase affinity | [3] |
The defining structural attributes of 2-(4-isopropylphenyl)-1,3-diphenylimidazolidine position it as a versatile pharmacophore amenable to rational optimization. Its C2 4-isopropylphenyl group introduces three-dimensional bulk absent in classic hydantoins, enabling selective interactions with allosteric enzyme sites. Concurrently, the N1 and N3 phenyl rings provide a rigid, planar foundation ideal for stacking interactions in proteolytic or inflammatory targets [6] [9].
Research priorities focus on three axes:
The compound’s synergistic substituent effects enable unprecedented target engagement. The isopropyl group’s conformational flexibility allows adaptive binding in enzyme pockets, while the diphenyl framework maintains rigidity—a balance observed in high-performing COX-2 inhibitors [9]. Furthermore, bioisosteric replacement of carbonyls with thiocarbonyls (e.g., 2-thioxoimidazolidin-4-ones) could enhance electron delocalization, potentially boosting affinity for metal-dependent enzymes [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7